2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one
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Overview
Description
2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a 3,4-dimethylanilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one typically involves the reaction of 3,4-dimethylaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3,4-dimethylaniline with 6-phenyl-2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one involves its interaction with molecular targets such as tubulin. By binding to the tubulin protein, the compound inhibits its polymerization, thereby disrupting the formation of microtubules essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylanilino)-4(3H)-quinazolinone
- 2-(3,4-dimethylanilino)-5-[(1-methyl-3-indolyl)methylidene]-4-thiazolone
- 2-anilino triazolopyrimidines
Uniqueness
2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its potent antitumor activity and its ability to selectively inhibit tubulin polymerization .
Properties
IUPAC Name |
2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-8-9-15(10-13(12)2)19-18-20-16(11-17(22)21-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMKPVSVROQLCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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